methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate is a synthetic compound known for its versatile properties and applications in various scientific fields. It is an interesting molecule due to its complex structure and potential biological activities. This compound finds its relevance in the study of organic chemistry, pharmacology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic synthesis. The starting materials might include substituted pyrimidines and furans, which undergo condensation reactions under controlled temperature and pressure.
Reaction Conditions: The synthesis requires solvents such as dichloromethane or toluene, and reagents like strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), alongside catalysts like palladium on carbon or other metal catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production would be scaled up using batch or continuous flow processes. Optimization of reaction parameters such as temperature, solvent choice, and reaction time is crucial to achieve high yields and purity. Often, purification techniques like crystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it might form various oxidative derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted, oxidized, or reduced forms of the original compound.
Scientific Research Applications
Chemistry: Utilized in the study of reaction mechanisms, synthesis of complex molecules, and the development of novel organic reactions.
Biology: Explored for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis or as a lead compound for developing new pharmaceuticals.
Industry: Used in the development of materials with unique properties, such as polymers, coatings, and dyes.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate certain pathways, affecting cellular functions.
For instance, it might interact with nucleic acids or proteins, leading to modulation of gene expression or enzymatic activity.
Comparison with Similar Compounds
Similar Compounds: Examples include other pyrido[3,2-d]pyrimidine derivatives and furan carboxylates.
Uniqueness: Methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate is unique due to its specific structural features, which confer distinct reactivity and potential biological activities compared to similar compounds.
This compound holds promise for further research and development in multiple scientific disciplines, offering a wide array of applications and opportunities for discovery.
Properties
IUPAC Name |
methyl 5-[[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-29-21(27)18-10-9-16(30-18)14-25-17-8-5-12-23-19(17)20(26)24(22(25)28)13-11-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKOIXBPLHSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.